molecular formula C7H13NO5S B1274284 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid CAS No. 325851-81-8

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Cat. No.: B1274284
CAS No.: 325851-81-8
M. Wt: 223.25 g/mol
InChI Key: NXYDPTKVWOEPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It plays a crucial role as an intermediate in the biosynthesis of taurine and is involved in several physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid typically involves the reaction of L-cysteine with sulfur dioxide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of a sulfinic acid intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Plays a role in the study of amino acid metabolism and enzyme function.

    Medicine: Investigated for its potential therapeutic effects in conditions related to taurine deficiency.

    Industry: Utilized in the production of taurine and other related compounds.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: A precursor in the biosynthesis of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid.

    Taurine: The end product of the biosynthesis pathway involving this compound.

    Hypotaurine: An intermediate in the conversion of this compound to taurine.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of taurine, a compound essential for various physiological processes, including bile salt formation, osmoregulation, and membrane stabilization.

Properties

IUPAC Name

3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c9-6-4-14(12,13)3-5(6)8-2-1-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDPTKVWOEPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389184
Record name BAS 00279511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325851-81-8
Record name BAS 00279511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.